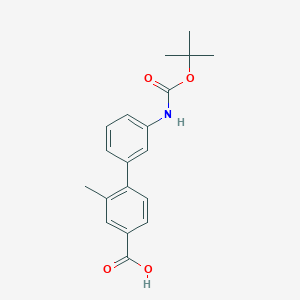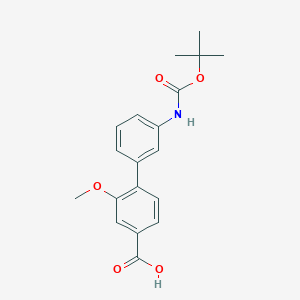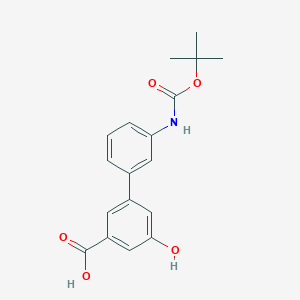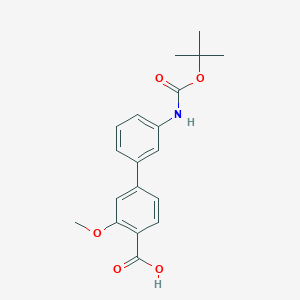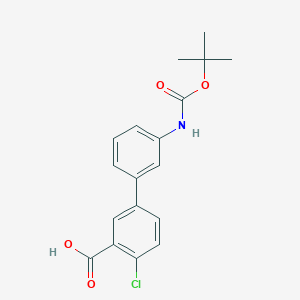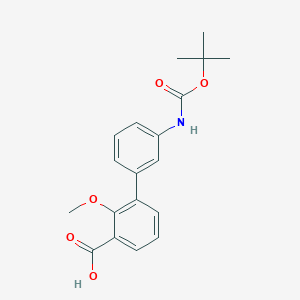
3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid (3-BOC-APM) is a synthetic compound that has been used in a wide range of scientific research applications. It is a powerful inhibitor of cytochrome P-450 enzymes and has been used in a variety of biochemical and physiological studies. It has been used to study the mechanisms of action of drugs, to elucidate the structure and function of enzymes, and to identify potential therapeutic agents.
Wissenschaftliche Forschungsanwendungen
3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It is a powerful inhibitor of cytochrome P-450 enzymes, which are involved in the metabolism of drugs and other substances in the body. It has been used to study the mechanisms of action of drugs, to elucidate the structure and function of enzymes, and to identify potential therapeutic agents. It has also been used to study the effects of environmental toxins on the body. In addition, it has been used to study the effects of drugs on the immune system and to identify new drug targets.
Wirkmechanismus
3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% acts as a potent inhibitor of cytochrome P-450 enzymes. These enzymes are responsible for the metabolism of drugs and other substances in the body. 3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% binds to the active site of the enzyme, preventing it from carrying out its normal metabolism. This inhibition of the enzyme leads to a decrease in the metabolism of the drug or other substance, resulting in an increase in its concentration in the body.
Biochemical and Physiological Effects
3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% has been used to study the effects of drugs on the body. It has been found to inhibit the metabolism of drugs, resulting in an increase in their concentration in the body. This can lead to an increase in the therapeutic effects of the drugs, as well as an increase in their side effects. In addition, 3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% has been used to study the effects of environmental toxins on the body. It has been found to inhibit the metabolism of toxins, resulting in an increase in their concentration in the body. This can lead to an increase in the toxic effects of the toxins.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments has several advantages. It is a potent inhibitor of cytochrome P-450 enzymes, allowing researchers to study the effects of drugs and other substances on the body. In addition, it is relatively easy to synthesize and is stable in a variety of organic solvents. However, it is important to note that 3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% is a potent inhibitor of cytochrome P-450 enzymes and can therefore lead to an increase in the concentration of drugs in the body. This can lead to an increase in the therapeutic effects of the drugs, as well as an increase in their side effects.
Zukünftige Richtungen
The use of 3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% in scientific research has a variety of potential future directions. It could be used to study the effects of drugs on the immune system and to identify new drug targets. In addition, it could be used to study the effects of environmental toxins on the body and to identify potential therapeutic agents. Finally, it could be used to study the mechanisms of action of drugs and to elucidate the structure and function of enzymes.
Synthesemethoden
3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% is synthesized using a reaction between 3-aminophenol and 2-methoxybenzoyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or ethyl acetate. The reaction is catalyzed by a tertiary amine such as triethylamine. The reaction is typically heated to a temperature of 80-90°C for a period of 1-2 hours. The product is then collected and purified by column chromatography.
Eigenschaften
IUPAC Name |
2-methoxy-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-13-8-5-7-12(11-13)14-9-6-10-15(17(21)22)16(14)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDDRVHLKRFZOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412426.png)
